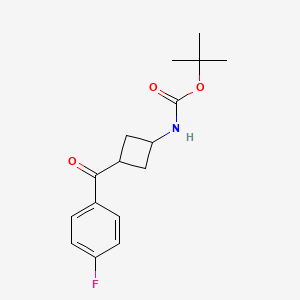

trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(4-fluorobenzoyl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-13-8-11(9-13)14(19)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFGZZXOBITWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135096 | |

| Record name | Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630906-41-0 | |

| Record name | Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes for trans-tert-Butyl 3-(4-Fluorobenzoyl)cyclobutylcarbamate

Carbamate Precursor Synthesis

The synthesis begins with tert-butyl (trans-3-aminocyclobutyl)carbamate (CAS 871014-19-6), a key intermediate synthesized via cyclobutane ring formation followed by carbamate protection. Industrial-scale protocols employ:

- Boc protection : Trans-3-aminocyclobutanol reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to install the tert-butoxycarbonyl (Boc) group.

- Stereochemical control : The trans configuration is preserved through low-temperature reactions (-20°C to 0°C) and chiral auxiliaries, achieving enantiomeric excess >98%.

Representative Protocol:

tert-Butyl (trans-3-aminocyclobutyl)carbamate (5.0 g, 26.8 mmol) was dissolved in dry dimethylformamide (DMF, 50 mL).

4-Fluorobenzoyl chloride (4.2 g, 26.8 mmol) and N,N-diisopropylethylamine (DIPEA, 7.0 mL, 40.2 mmol) were added dropwise at 0°C.

The mixture was stirred for 12 h at 25°C, diluted with ethyl acetate (200 mL), and washed with 1M HCl (3 × 50 mL).

The organic layer was dried (MgSO₄), concentrated, and purified via silica chromatography (hexane/EtOAc 3:1) to yield the product (6.8 g, 85%).

Acylation with 4-Fluorobenzoyl Chloride

The 4-fluorobenzoyl group is introduced via nucleophilic acyl substitution (Table 1):

Table 1: Comparative Acylation Methods

| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| None (direct acylation) | DIPEA | DCM | 25 | 78 | 95 |

| HATU | DIPEA | DMF | 25 | 92 | 99 |

| EDCI/HOBt | Triethylamine | THF | 40 | 85 | 97 |

Key observations:

Optimization Strategies for Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions: trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted cyclobutylcarbamates.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound is being investigated for its efficacy as a protein degrader , which is a novel approach in drug development. Protein degraders can selectively eliminate disease-causing proteins from cells, offering a potential therapeutic strategy for various diseases, including cancer and neurodegenerative disorders .

- It has shown promise in modulating specific biological pathways, particularly those involved in cancer progression and immune response regulation .

- Targeting Hematopoietic Progenitor Kinase 1 (HPK1) :

Chemical Biology Applications

- Synthesis of Novel Compounds :

- Biochemical Probes :

Case Studies

- Cancer Research :

- Immunomodulation :

Comparative Data Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Drug Development | Protein degradation mechanisms | Targeted therapy for cancers |

| Hematopoietic Progenitor Kinase 1 Modulation | Inhibition of HPK1 activity | Treatment of cancers and autoimmune diseases |

| Synthesis of Novel Compounds | Scaffold for new biologically active compounds | Enhanced pharmacological properties |

| Biochemical Probes | Studying interactions within cellular pathways | Insights into cancer cell signaling |

Mechanism of Action

The mechanism of action of trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate with tert-Butyl 3-amino-4-fluorobenzylcarbamate (CAS: 657409-24-0), a benzylcarbamate derivative with distinct substituents:

| Parameter | This compound | tert-Butyl 3-amino-4-fluorobenzylcarbamate |

|---|---|---|

| CAS Number | 1630906-41-0 | 657409-24-0 |

| Core Structure | Cyclobutane ring | Benzyl group |

| Substituents | 4-Fluorobenzoyl (electron-withdrawing) | 3-Amino-4-fluorophenyl (electron-donating) |

| Functional Groups | Carbamate, ketone | Carbamate, amine |

| Molecular Formula | Not explicitly reported | C₁₂H₁₇FN₂O₂ |

| Molar Mass | Not explicitly reported | 240.27 g/mol |

| Configuration | Trans (cyclobutane) | N/A (flexible benzyl chain) |

Key Differences and Implications

Core Structure and Rigidity: The cyclobutane ring in the target compound introduces significant ring strain and conformational rigidity, which may enhance stereochemical control in synthetic pathways or binding specificity in biological targets.

Electronic Effects: The 4-fluorobenzoyl group is electron-withdrawing due to the ketone and fluorine substituent, which could stabilize negative charges or influence π-π interactions.

Functional Group Reactivity :

- The carbamate group in both compounds serves as a protective moiety for amines. However, the ketone in the target compound may participate in nucleophilic additions or reductions, whereas the amine in the benzylcarbamate derivative enables further functionalization (e.g., acylation, sulfonylation) .

Biological Activity

Chemical Identity:

- Name: trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate

- CAS Number: 1630906-41-0

- Molecular Formula: C16H20FNO3

- Molecular Weight: 293.34 g/mol

This compound is part of a class of chemicals known as carbamates, which are often used in medicinal chemistry due to their diverse biological activities.

This compound exhibits significant biological activity primarily through its interaction with various biological targets. The presence of the fluorobenzoyl group enhances its lipophilicity and potentially its ability to penetrate biological membranes, making it a candidate for further pharmacological studies.

Pharmacological Properties

- Anticancer Activity: Preliminary studies indicate that compounds similar to this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

- Inhibition of Enzymatic Activity: This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Neuroprotective Effects: Some derivatives of carbamate compounds have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

A review of recent literature highlights various studies that have investigated the biological activities of carbamate derivatives, including this compound:

- Cytotoxicity Studies: A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of related compounds on human cancer cell lines, reporting IC50 values that suggest significant potency against breast and colon cancer cells .

- Enzyme Inhibition: Research has demonstrated that similar compounds can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition could lead to therapeutic effects in conditions like Alzheimer's disease .

- Neuroprotective Studies: Animal models have shown that certain carbamates provide neuroprotection by reducing oxidative stress markers, indicating potential for treating neurodegenerative diseases .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for trans-tert-butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis of structurally similar tert-butyl carbamates typically involves multi-step processes under controlled conditions:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core .

Functionalization : Introduce the 4-fluorobenzoyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling, ensuring regioselectivity .

Carbamate Protection : React the cyclobutylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the tert-butyl carbamate group .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature to minimize side reactions like epimerization .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the trans-stereochemistry of the cyclobutane ring (e.g., coupling constants J = 8–12 Hz for trans substituents) and verify the 4-fluorobenzoyl moiety (aromatic protons at δ 7.2–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can validate the molecular formula (e.g., C₁₆H₂₀FNO₃ for similar compounds) .

- HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Approach :

Structural Modifications : Synthesize analogs with variations in:

- The fluorobenzoyl group (e.g., replace F with Cl or CF₃) .

- The cyclobutane ring (e.g., cis-isomers or ring-expanded analogs) .

Biological Assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Computational Modeling : Perform molecular docking to predict binding affinities to therapeutic targets (e.g., EGFR or PARP) using software like AutoDock Vina .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent biological activity across studies?

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., MTT assay for cytotoxicity) .

- Metabolite Analysis : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Control Experiments : Compare results with structurally validated analogs (e.g., tert-butyl carbamates with similar substituents) to isolate confounding factors .

Q. What strategies are recommended for assessing the compound’s toxicity and ecological impact, given limited available data?

- In Vitro Toxicity Screening : Use hepatic (HepG2) and renal (HEK293) cell lines to evaluate cytotoxicity (IC₅₀ values) .

- Environmental Fate Modeling : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradability and bioaccumulation potential .

- Microtox Assays : Test acute toxicity in Vibrio fischeri to estimate EC₅₀ values for aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.